

Vinbarbital: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinbarbital**
Cat. No.: **B10784607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the barbiturate **Vinbarbital**, focusing on its chemical identity, physicochemical properties, and pharmacological characteristics. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes its IUPAC name, a wide array of synonyms, and a compilation of its known quantitative data presented in tabular format for clarity and comparative ease. Furthermore, it outlines general experimental protocols for the determination of key physicochemical properties and analytical workflows relevant to the study of barbiturates. The guide also visualizes the general mechanism of action of barbiturates on the GABA-A receptor and a typical analytical workflow using the DOT language for Graphviz.

Chemical Identity

Vinbarbital is a sedative-hypnotic drug belonging to the barbiturate class.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **Vinbarbital** is 5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione[1]. An alternative, equally valid IUPAC name is 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione[2].

Synonyms

Vinbarbital is known by a variety of other names, which are crucial for comprehensive literature and database searches. These synonyms include, but are not limited to:

- Vinbarbitone[1][3][4]
- Butenemal[1][3][4]
- Delvinal[1][3][4]
- Supoptanox[1][3][4]
- Devinal[3][4]
- Butenemalum[5]
- **Vinbarbitalum**[5]
- 5-Ethyl-5-(1-methyl-1-butenyl)barbituric acid[3][4][5]
- NSC 117442[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **Vinbarbital** is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[4]
Molecular Weight	224.26 g/mol	[1]
CAS Number	125-42-8	[3][4]
Melting Point	162-163 °C (stable modification)	[6]
106 °C (polymorphic modification)	[6]	
129 °C (polymorphic modification)	[6]	
Aqueous Solubility	0.7 g/L (at 25 °C)	[7]
pKa	7.72 ± 0.10 (predicted)	[7]
LogP (predicted)	1.7	[1]
Polar Surface Area	75.3 Å ²	[1]

Experimental Protocols

While specific experimental protocols for the determination of all of **Vinbarbital**'s physicochemical properties are not readily available in the public domain, this section outlines established methodologies for key parameters that are broadly applicable to barbiturates and other lipophilic drug molecules.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

- Preparation: Add an excess amount of **Vinbarbital** to a vial containing a known volume of purified water.
- Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9]
- Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[8][9]
- Quantification: The concentration of **Vinbarbital** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve prepared with known concentrations of **Vinbarbital** is used for quantification.

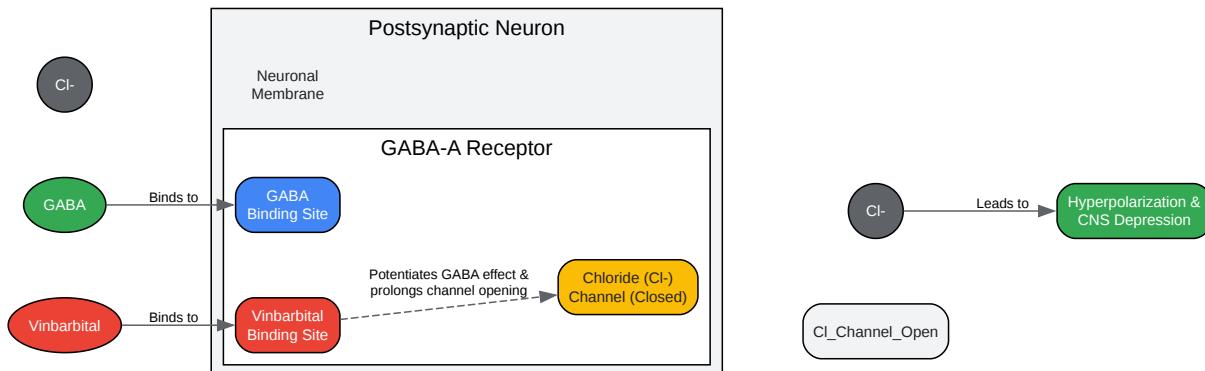
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of **Vinbarbital** in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.[10]
- Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.[10]
- Data Acquisition: Record the pH of the solution after each addition of the titrant.


- Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]

Pharmacodynamics and Mechanism of Action

Vinbarbital, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding sites for GABA and benzodiazepines.[11][12] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron.[12] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[11]

The subunit composition of the GABA-A receptor can influence the effects of barbiturates. For instance, studies on pentobarbital have shown that receptors containing $\alpha 6$ subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[13][14] Specific amino acid residues within the α subunits have been identified as crucial for regulating the agonist activity of barbiturates.[14] While specific studies on the subunit selectivity of **Vinbarbital** are not widely available, it is expected to follow the general mechanism of action of intermediate-acting barbiturates.

[Click to download full resolution via product page](#)

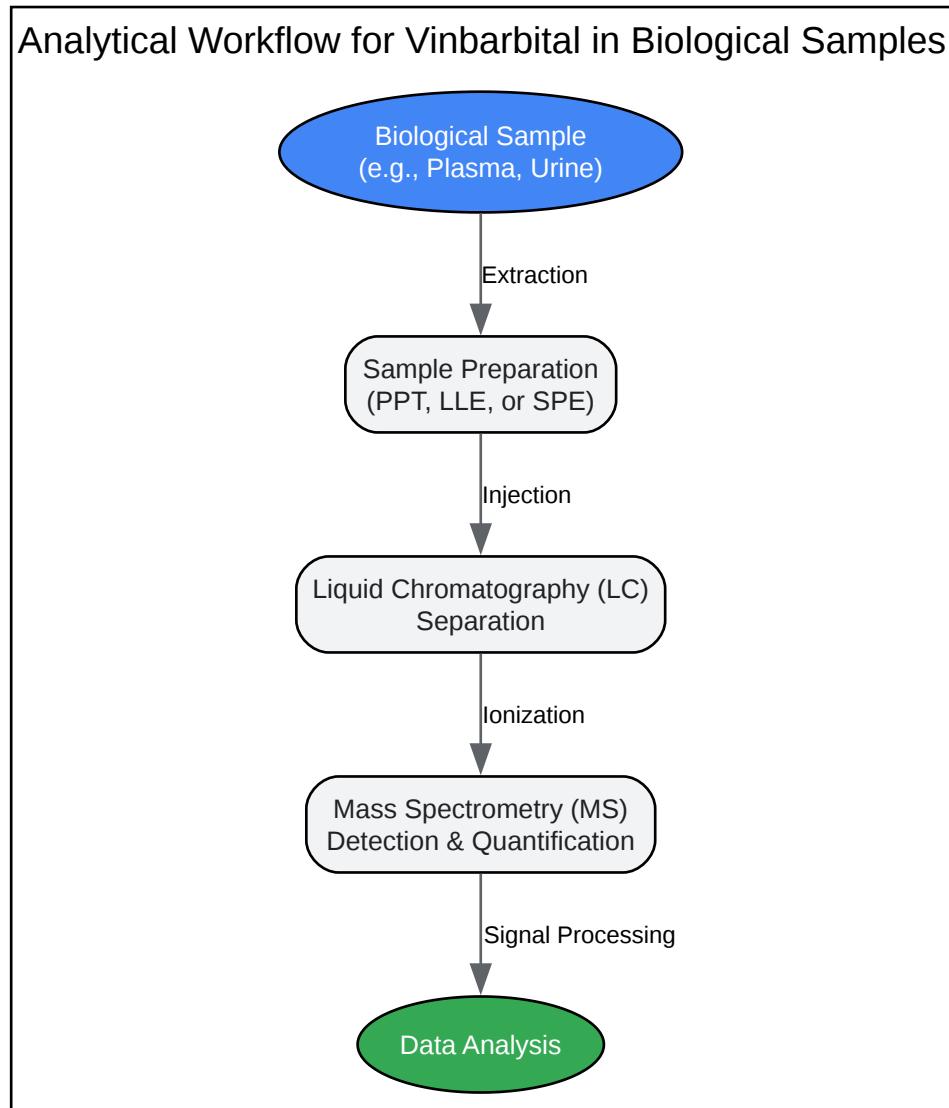
Caption: General mechanism of action of **Vinbarbital** on the GABA-A receptor.

Analytical Workflow

The analysis of **Vinbarbital** in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. A typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Sample Preparation

The goal of sample preparation is to extract **Vinbarbital** from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:


- Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.[15]
- Liquid-Liquid Extraction (LLE): **Vinbarbital** is partitioned from the aqueous sample into an immiscible organic solvent.[16]

- Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains **Vinbarbital**, which is then eluted with a suitable solvent.[16]

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and robust method for the analysis of barbiturates.

- HPLC: Separates **Vinbarbital** from other components in the extracted sample based on its physicochemical properties.
- MS/MS: Provides sensitive and selective detection and quantification of **Vinbarbital**. The NIST mass spectrum for **Vinbarbital** indicates characteristic fragment ions that can be used for its identification.[4][17][18][19][20]

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the determination of **Vinbarbital**.

Conclusion

This technical guide has provided a consolidated overview of **Vinbarbital**, encompassing its chemical nomenclature, physicochemical characteristics, and pharmacological profile. The presented data and general methodologies offer a valuable starting point for researchers and professionals in the field of drug development and analysis. Further research into the specific pharmacodynamics of **Vinbarbital**, particularly its interaction with different GABA-A receptor

subtypes, and the development of detailed, validated experimental protocols would be beneficial for a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GT Digital Repository [repository.gatech.edu]
- 2. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 4. Vinbarbital [webbook.nist.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A novel GABAA receptor pharmacology: drugs interacting with the $\alpha+\beta-$ interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijisrt.com [ijisrt.com]

- 17. Vinbarbital [webbook.nist.gov]
- 18. Vinbarbital [webbook.nist.gov]
- 19. Vinbarbital [webbook.nist.gov]
- 20. Vinbarbital [webbook.nist.gov]
- To cite this document: BenchChem. [Vinbarbital: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10784607#vinbarbital-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b10784607#vinbarbital-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com